molecular formula C6H5ClO2S B043947 Benzenesulfonyl chloride CAS No. 98-09-9

Benzenesulfonyl chloride

Cat. No. B043947
CAS RN: 98-09-9
M. Wt: 176.62 g/mol
InChI Key: CSKNSYBAZOQPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07507812B2

Procedure details

A reactor was charged with 29.3 g of sodium benzenesulfinate (0.14 mole) obtained by the fourth step, and the benzenesulfinate was dissolved in 65 mL of water. Then, 105 mL of toluene was charged, and 10.3 g (0.1456 mole, 1.04 times moles) of chlorine was, little by little, blown into the reactor at a temperature of 18 to 20° C. The reaction solution was aged at the same temperature of 18 to 20° C. with stirring, and separated into an organic layer and an aqueous layer. The organic layer was washed with 90 g of a 3% aqueous sodium chloride solution and then concentrated at a reduced pressure and 45° C. or less to obtain 32.9 g of a benzenesulfonyl chloride solution. Gas chromatographic quantitative analysis revealed that the concentration of benzenesulfonyl chloride in the organic layer was 70.7% (weight; 24.21 g, 0.1371 mole), and the yield was 93.9%
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
solvent
Reaction Step Two
Quantity
105 mL
Type
reactant
Reaction Step Three
Quantity
10.3 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([O-:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+].C1(S([O-])=O)C=CC=CC=1.C1(C)C=CC=CC=1.[Cl:27]Cl>O>[C:1]1([S:7]([Cl:27])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:0.1|

Inputs

Step One
Name
Quantity
29.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)[O-]
Name
Quantity
65 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
105 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
10.3 g
Type
reactant
Smiles
ClCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by the fourth step
CUSTOM
Type
CUSTOM
Details
blown into the reactor at a temperature of 18 to 20° C
CUSTOM
Type
CUSTOM
Details
was aged at the same temperature of 18 to 20° C.
CUSTOM
Type
CUSTOM
Details
separated into an organic layer
WASH
Type
WASH
Details
The organic layer was washed with 90 g of a 3% aqueous sodium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at a reduced pressure and 45° C. or less

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 32.9 g
YIELD: PERCENTYIELD 93.9%
YIELD: CALCULATEDPERCENTYIELD 133.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.